molecular formula C20H16N2O B5809584 5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B5809584
M. Wt: 300.4 g/mol
InChI Key: WPFDEHYBJPJBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior, and improving overall quality of life. In

Scientific Research Applications

Clozapine has been extensively studied in scientific research for its efficacy in treating schizophrenia and other psychiatric disorders. It has been found to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clozapine has also been found to reduce suicidal behavior in patients with schizophrenia. In addition, it has been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders.

Mechanism of Action

Clozapine works by blocking dopamine receptors in the brain, particularly the D4 receptor subtype. It also blocks serotonin receptors, particularly the 5-HT2A receptor subtype. This dual mechanism of action is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its efficacy in treating negative symptoms of schizophrenia. It also reduces the release of dopamine in the mesolimbic pathway, which may contribute to its efficacy in reducing positive symptoms of schizophrenia. Clozapine also has anticholinergic effects, which can cause side effects such as dry mouth, constipation, and blurred vision.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It also has a long half-life, which allows for sustained effects in experiments. However, clozapine also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in efficacy and side effects. It also has several potential side effects, such as agranulocytosis, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on clozapine. One area of interest is the development of new antipsychotic drugs that have similar efficacy to clozapine but with fewer side effects. Another area of interest is the use of clozapine in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanism of action of clozapine and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of clozapine involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization, and N-alkylation. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFDEHYBJPJBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone

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